3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one

Synthetic chemistry Process scale-up Procurement logistics

3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one (CAS 1006460-81-6) is a pyrazole-containing enaminone building block with molecular formula C₁₀H₁₅N₃O and molecular weight 193.25 g/mol. It features a conjugated α,β-unsaturated carbonyl system with a dimethylamino push-pull motif that confers ambident reactivity, making it a versatile intermediate for heterocyclic synthesis.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12476819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)C=CN(C)C
InChIInChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3
InChIKeyGHLDTSBRZPTUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one – Core Compound Profile for Research Procurement


3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one (CAS 1006460-81-6) is a pyrazole-containing enaminone building block with molecular formula C₁₀H₁₅N₃O and molecular weight 193.25 g/mol . It features a conjugated α,β-unsaturated carbonyl system with a dimethylamino push-pull motif that confers ambident reactivity, making it a versatile intermediate for heterocyclic synthesis . The compound is supplied as a research chemical with typical purity ≥95% and is catalogued by multiple international vendors including Fluorochem and Fujifilm Wako . Its predicted physicochemical profile includes a density of 1.03 ± 0.1 g/cm³ and a boiling point of 303.7 ± 38.0 °C .

Why Generic Substitution of 3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one Fails Without Comparative Validation


Within the pyrazolyl-enaminone class, seemingly minor structural variations – N1-alkyl chain length, regioisomeric attachment at the pyrazole C3 vs C4 position, or additional ring substitution – produce quantifiable differences in boiling point (spanning 289.7 °C to 362.9 °C), density (1.0–1.4 g/cm³), molecular weight (179.22–272.15 g/mol), and safety classification . These differences directly affect distillation protocols, chromatographic behavior, shipping hazard classification, and stoichiometric calculations in multi-step syntheses . Furthermore, the 4-yl regioisomer presents a distinct electrophilic environment at the enaminone β-carbon compared to the 3-yl isomer, potentially altering regiochemical outcomes in cyclocondensation reactions with hydrazines and hydrazonoyl halides . Procurement without verifying the exact CAS registry entry thus risks altered reactivity, incompatible handling requirements, and irreproducible synthetic results.

Quantitative Differentiation Evidence: 3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one vs. Closest Analogs


Molecular Weight Differentiation vs. N1-Methyl Analog – Impact on Molar Stoichiometry and Shipping Classification

The target compound (CAS 1006460-81-6, MW 193.25) carries an N1-ethyl substituent, resulting in a molecular weight 14.03 g/mol higher than the N1-methyl analog (CAS 1006328-61-5, MW 179.22) . This difference, corresponding to one methylene unit, becomes significant in multi-step syntheses: for a 100 mmol reaction, the mass difference is 1.403 g, which propagates through yield calculations and affects the molar equivalence of downstream coupling partners . The higher MW also shifts the compound's transport classification bracket under IATA/ADR regulations when shipping bulk quantities.

Synthetic chemistry Process scale-up Procurement logistics

Regioisomeric Differentiation: 4-yl vs. 3-yl Pyrazole Attachment Alters Predicted Dipole and Reactivity Profile

The target compound bears the enaminone carbonyl at the pyrazole C4 position, whereas the regioisomer (CAS 1006352-73-3) places it at C3. Although both share identical molecular formula (C₁₀H₁₅N₃O) and molecular weight (193.25), their predicted densities differ: 1.03 g/cm³ (4-yl) vs. 1.0 g/cm³ (3-yl) . This density difference reflects altered molecular packing and dipole alignment. Published work on pyrazol-4-yl enaminones demonstrates their utility in regioselective 1,3-dipolar cycloaddition with nitrilimines to yield bipyrazoles with defined regiochemistry, confirmed by single-crystal X-ray diffraction . The 3-yl isomer, by contrast, presents a different electrophilic environment at the enaminone β-carbon due to altered conjugation with the pyrazole ring nitrogen locus.

Medicinal chemistry Heterocyclic synthesis Regioselective cycloaddition

Boiling Point Window: N1-Ethyl Provides a Favorable Distillation Range Between N1-Methyl and C5-Methyl Congeners

The predicted boiling point of the target compound (303.7 ± 38.0 °C at 760 mmHg) occupies an intermediate distillation window between the N1-methyl analog (CAS 1006328-61-5, 289.7 ± 36.0 °C) and the C5-methyl-substituted analog (CAS 1002034-23-2, 324.9 ± 42.0 °C) . This 14 °C elevation over the N1-methyl compound provides marginally greater thermal latitude during solvent removal under reduced pressure, while the 21.2 °C lower boiling point versus the C5-methyl derivative reduces the energy input required for high-vacuum distillation. The brominated analog (CAS 1001500-64-6) boils at 362.9 ± 42.0 °C, requiring substantially higher distillation temperatures that may promote thermal degradation .

Purification Process chemistry Thermal stability

Safety and Handling Profile: Classified as Harmful/Irritant (GHS07) – Differentiated from Higher-Risk Halogenated Analogs

The target compound carries a GHS07 'Warning' classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements . This profile is typical for non-halogenated enaminones of this molecular weight range. In contrast, the 4-bromo-substituted analog (CAS 1001500-64-6, MW 272.15) introduces a halogen atom that increases density to 1.4 g/cm³, raises the boiling point by 59.2 °C, and may carry additional environmental persistence hazards under REACH due to the C-Br bond . For laboratories prioritizing reduced halogenated waste streams, the target compound offers a materially simpler disposal pathway.

Laboratory safety EHS compliance Risk assessment

Enaminone Reactivity Class: Dimethylamino Push-Pull System Enables Broad Heterocyclic Derivatization

As a member of the 3-(dimethylamino)prop-2-en-1-one (enaminone) class, the target compound functions as a push-pull ethylene where the dimethylamino group donates electron density and the carbonyl withdraws it [1]. This electronic arrangement permits nucleophilic displacement of dimethylamine by hydrazines (yielding pyrazoles), hydroxylamine (yielding isoxazoles), guanidines (yielding pyrimidines), and active methylene compounds (yielding pyridines) [1][2]. While this reactivity is shared broadly across the enaminone class, the pyrazol-4-yl attachment in the target compound provides a specific steric and electronic environment: the pyrazole N1-ethyl group offers greater lipophilicity than N1-methyl while maintaining lower steric bulk than N1-phenyl analogs, potentially fine-tuning solubility and reaction rates in cyclocondensation steps . Class-level evidence from enaminone-derived pyrazoles demonstrates antimicrobial activity with MIC values reaching 2.5 μM and MurB inhibitory IC₅₀ values up to 7.2 μM for optimized bis(pyrazolo[1,5-a]pyrimidine) products derived from analogous enaminone building blocks [3].

Heterocyclic chemistry Building block utility Diversity-oriented synthesis

Predicted Density Ladder: Target Compound (1.03 g/cm³) Sits at the Light End, Simplifying Centrifugal Partition Chromatography

Across the pyrazolyl-enaminone analog series, predicted density spans a wide range from 1.0 to 1.4 g/cm³ . The target compound's predicted density of 1.03 g/cm³ clusters with the lightest members of the series (N1-methyl: 1.05 g/cm³; 3-yl isomer: 1.0 g/cm³), while the C5-methyl analog (1.0 g/cm³) is slightly lighter and the 4-bromo derivative is substantially denser at 1.4 g/cm³ . For purification strategies employing centrifugal partition chromatography (CPC) or countercurrent chromatography (CCC), where biphasic solvent system selection depends critically on solute density relative to the mobile and stationary phases, the target compound's density near 1.0 g/cm³ provides greater flexibility in solvent system design compared to the brominated analog.

Separation science Chromatography Purification method selection

Optimal Application Scenarios for 3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 4-Substituted Bipyrazoles via 1,3-Dipolar Cycloaddition

The pyrazol-4-yl enaminone architecture of the target compound enables regioselective 1,3-dipolar cycloaddition with hydrazonoyl halides to yield bipyrazole derivatives with structurally confirmed regiochemistry . The C4 attachment position, combined with the N1-ethyl group's moderate steric profile, directs cycloaddition to produce 4,4′-linked bipyrazoles rather than the 3,4′- or 3,3′-regioisomers obtained from 3-yl enaminones. Single-crystal X-ray diffraction has validated the regiochemical outcome in analogous pyrazol-4-yl enaminone systems . Researchers requiring defined bipyrazole scaffolds for metal coordination chemistry or kinase inhibitor design should select the 4-yl isomer over the 3-yl isomer (CAS 1006352-73-3) to ensure reproducible regiochemistry.

Medicinal Chemistry Library Synthesis Favoring Non-Halogenated Building Blocks

For medicinal chemistry programs operating under strict halogen-avoidance policies due to environmental persistence concerns or downstream API purity specifications, the target compound offers a halogen-free enaminone building block with GHS07 classification and no bromine, chlorine, or fluorine atoms . Compared to the 4-bromo analog (CAS 1001500-64-6, MW 272.15, density 1.4 g/cm³), the target compound reduces waste stream complexity, avoids potential Pd catalyst poisoning from residual organobromine in subsequent cross-coupling steps, and simplifies LCMS analysis by eliminating characteristic bromine isotope patterns that complicate spectral interpretation . The intermediate boiling point (303.7 °C) also permits thermal purification without the energy input required for the brominated congener (362.9 °C).

Multi-Gram Scale-Up Where Stoichiometric Precision and Thermal Control Are Critical

The molecular weight of 193.25 g/mol (vs. 179.22 for the N1-methyl analog) provides a favorable balance between reactant mass efficiency and physical handling properties during scale-up . The N1-ethyl group imparts sufficient lipophilicity for organic solvent extraction without the excessive MW penalty of N1-phenyl or C5-methyl substitution (MW 207.27 for the C5-methyl analog) . The predicted boiling point of 303.7 °C allows solvent swap from high-boiling reaction media (DMF, DMSO) via vacuum distillation without approaching decomposition temperatures, while the density near 1.03 g/cm³ ensures predictable phase separation behavior in aqueous workup procedures . These combined properties make the target compound a pragmatically superior choice for process chemistry development compared to both lighter and heavier analogs.

Diversity-Oriented Synthesis of Pyrazole-Isoxazole-Pyrimidine Libraries

The enaminone push-pull system permits sequential or parallel derivatization with different nucleophiles: hydrazine hydrate yields bipyrazoles, hydroxylamine yields pyrazolylisoxazoles, and guanidine yields aminopyrimidines . The 4-yl attachment preserves the pyrazole N1 and C5 positions for further functionalization, whereas the 3-yl isomer places the enaminone at a position that may sterically and electronically deactivate the adjacent pyrazole nitrogen toward electrophilic substitution . Published work confirms that enaminone-derived heterocycles exhibit antimicrobial activity (MIC values down to 2.5 μM) and MurB enzyme inhibition (IC₅₀ up to 7.2 μM), supporting the translational potential of libraries constructed from this building block [1]. The target compound's specific substitution pattern (N1-ethyl, C4-enaminone) is therefore strategically positioned for generating diverse screening collections.

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